molecular formula C25H20FN3O B2924947 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-58-7

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2924947
CAS No.: 866809-58-7
M. Wt: 397.453
InChI Key: TZNLZOPDIYFLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a methyl group attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and a suitable diketone, the pyrazoloquinoline core can be formed through a cyclization reaction.

    Introduction of the Fluorobenzyl Group: This step can be achieved via a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazoloquinoline intermediate.

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Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-7-12-23-20(13-16)25-21(15-29(23)14-18-5-3-4-6-22(18)26)24(27-28-25)17-8-10-19(30-2)11-9-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNLZOPDIYFLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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